BenchChemオンラインストアへようこそ!

3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol

Lipophilicity Blood-Brain Barrier CNS Drug Design

3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol (CAS 22444-69-5) is a synthetic amino alcohol belonging to the phenethylamine class. It features a trifluoromethyl-substituted phenyl ring and a 3-aminopropanol side chain, resulting in the molecular formula C13H18F3NO and a molecular weight of 261.28 g/mol.

Molecular Formula C13H18F3NO
Molecular Weight 261.28 g/mol
CAS No. 22444-69-5
Cat. No. B13426229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol
CAS22444-69-5
Molecular FormulaC13H18F3NO
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC=C1)C(F)(F)F)NCCCO
InChIInChI=1S/C13H18F3NO/c1-10(17-6-3-7-18)8-11-4-2-5-12(9-11)13(14,15)16/h2,4-5,9-10,17-18H,3,6-8H2,1H3
InChIKeyXFUOIIGOAIUWRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol: A Phenethylamine-Derived Amino Alcohol for Neurological Probe Development


3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol (CAS 22444-69-5) is a synthetic amino alcohol belonging to the phenethylamine class. It features a trifluoromethyl-substituted phenyl ring and a 3-aminopropanol side chain, resulting in the molecular formula C13H18F3NO and a molecular weight of 261.28 g/mol [1]. The compound is structurally related to fenfluramine (N-ethyl-α-methyl-m-trifluoromethylphenethylamine) but replaces the N-ethyl group with an N-3-hydroxypropyl moiety, introducing an additional hydrogen bond donor and increasing topological polarity [2]. This modification alters its physicochemical profile and potential interactions with biological targets, making it a candidate for the development of monoamine-modulating pharmacological probes.

Why Generic Phenethylamine Analogs Cannot Substitute for 3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol in Serotonergic or Metabolic Research


Phenethylamine derivatives exhibit profound pharmacological divergence based on minor structural perturbations. For instance, fenfluramine acts as a serotonin (5-HT) releaser and reuptake inhibitor, whereas its primary amine analog norfenfluramine displays distinct potency at 5-HT2 receptors [1]. The target compound replaces the N-ethyl group with an N-3-hydroxypropyl group, which computational data indicate reduces lipophilicity (XLogP3 2.7 vs. ~3.4 for fenfluramine) and increases hydrogen bond donor count (2 vs. 1) [2][3]. These changes are expected to alter blood-brain barrier permeability, receptor binding kinetics, and metabolic pathways. Therefore, substituting a closely related analog such as fenfluramine or N-methylphenethylamine risks introducing off-target effects, altered ADME profiles, and non-comparable experimental outcomes, particularly in in vivo models of serotonergic signaling or metabolic regulation.

Quantitative Differentiation of 3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol from In-Class Analogs


Reduced Lipophilicity Relative to Fenfluramine: Implications for CNS Penetration and Distribution

The computed XLogP3 value for 3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol is 2.7, compared to 3.4 for fenfluramine [1][2]. This -0.7 logP unit difference corresponds to an approximate 5-fold reduction in theoretical octanol-water partition coefficient, which is predicted to lower passive blood-brain barrier permeability and potentially reduce CNS-mediated side effects relative to fenfluramine.

Lipophilicity Blood-Brain Barrier CNS Drug Design

Increased Hydrogen Bond Donor Capacity Enhances Aqueous Solubility and Modulates Receptor Pharmacophore Matching

The target compound possesses 2 hydrogen bond donors (the secondary amine and the terminal hydroxyl), compared to 1 donor in fenfluramine (only the secondary amine) [1][2]. This additional H-bond donor increases the topological polar surface area (tPSA) from approximately 12 Ų (fenfluramine) to 32.26 Ų (target compound) [1][2], enhancing aqueous solubility and potentially altering hydrogen-bonding interactions with receptor binding pockets such as the 5-HT2A orthosteric site.

Hydrogen Bonding Solubility Receptor Binding

Increased Molecular Flexibility: Rotatable Bond Count Differentiates Conformational Sampling from Rigid Analogs

The target compound has 6 rotatable bonds, compared to 4 for fenfluramine [1][2]. The increased flexibility arises from the additional two methylene units in the N-hydroxypropyl side chain. This greater conformational freedom may allow the compound to adopt binding poses inaccessible to the more constrained fenfluramine scaffold, potentially enabling interactions with alternative or allosteric binding sites on monoamine transporters or receptors.

Conformational Flexibility Molecular Dynamics Target Engagement

Procurement-Driven Application Scenarios for 3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol


Development of Monoamine Reuptake Inhibitor Probes with Reduced CNS Penetration

The computed lipophilicity (XLogP3 2.7) and higher polarity (tPSA 32.26 Ų) of 3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol relative to fenfluramine suggest it may exhibit lower passive blood-brain barrier permeability [1]. This property is valuable for researchers designing serotonergic probes intended for peripheral selectivity or investigating the gut-brain axis without confounds from central effects.

Synthetic Intermediate for Phenylaminopropanol-Derived Drug Candidates

Patents such as US20050222142A1 describe phenylaminopropanol derivatives as modulators of monoamine reuptake [1]. The target compound, with its N-3-hydroxypropyl group, can serve as a key intermediate for further derivatization (e.g., esterification, etherification, or oxidation) to generate libraries of compounds aimed at treating vasomotor symptoms or depression. It offers a functional handle for late-stage diversification that simpler analogs lack.

Physicochemical Reference Standard for Computational ADME Model Calibration

The compound's well-defined computed properties (MW: 261.28, logP: 2.7, HBD: 2, HBA: 5, rotatable bonds: 6) [1] make it suitable as a calibration standard for in silico ADME prediction models. Researchers can use it to benchmark algorithms for predicting oral bioavailability or blood-brain barrier penetration within a series of trifluoromethylated phenethylamine derivatives.

Selective Serotonin Receptor Subtype Profiling in Vitro

The increased hydrogen bond donor capacity and conformational flexibility of 3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol compared to fenfluramine may alter its binding profile across 5-HT receptor subtypes [1]. In vitro screening panels can leverage this compound to differentiate receptor subtype engagement and identify novel chemotypes for selective 5-HT2A or 5-HT2C modulation.

Quote Request

Request a Quote for 3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.